molecular formula C16H11BrN2O2S B2704384 2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one CAS No. 303226-56-4

2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2704384
CAS No.: 303226-56-4
M. Wt: 375.24
InChI Key: BCWMKUDJHVXROP-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one (CAS: 303226-56-4) is a heterocyclic organic molecule with the molecular formula C₁₆H₁₁N₂O₂SBr and a molecular weight of 375.24 g/mol . Its structure features a 1,3,4-oxadiazole core substituted with a 3-bromophenyl group at position 5 and a sulfanyl-linked phenylethanone moiety at position 2. The bromine atom enhances lipophilicity and may influence electronic properties, while the oxadiazole ring contributes to its electron-deficient character, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S/c17-13-8-4-7-12(9-13)15-18-19-16(21-15)22-10-14(20)11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWMKUDJHVXROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Bromination: The final step involves the bromination of the phenyl ring to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Oxadiazole Derivatives: From reduction reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of oxadiazole-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring and the bromophenyl group are likely key to its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Triazole Derivatives
  • Compound A: (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Core: 1,2,4-Triazole (vs. oxadiazole in the target compound). Substituents: 4-Bromophenyl at position 4, phenyl at position 5, and ethanol at the terminal position. Key Differences:
  • The ethanol group increases hydrophilicity compared to the ketone in the target compound, altering solubility and bioavailability .
  • Compound B: 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone Core: 1,2,4-Triazole with a pyridinyl substituent. Substituents: 4-Bromophenyl and 4-pyridinyl groups. Key Differences:
  • The 4-bromophenyl substitution (vs.
Imidazole Derivatives
  • Compound C: 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Core: Oxadiazole fused with an imidazole ring. Substituents: 5-Methyl-2-phenyl-imidazole and phenylethanone. Key Differences:
  • Structural confirmation via single-crystal X-ray diffraction (using SHELXL software) revealed distinct bond angles and intermolecular interactions compared to the target compound .

Substituent Effects

Compound Core Heterocycle Bromophenyl Position Terminal Group Molecular Weight
Target Compound 1,3,4-Oxadiazole 3-Bromophenyl Ketone 375.24
Compound A (Triazole) 1,2,4-Triazole 4-Bromophenyl Ethanol 442.33 (estimated)
Compound B (Triazole-Pyridine) 1,2,4-Triazole 4-Bromophenyl Ketone 432.29 (estimated)
Compound C (Oxadiazole-Imidazole) 1,3,4-Oxadiazole N/A Ketone 407.43 (reported)
  • Bromophenyl Position :
    • 3-Bromophenyl (target) vs. 4-bromophenyl (Compounds A and B): The meta-substitution in the target compound may reduce steric hindrance compared to para-substitution, favoring interactions in constrained binding pockets.
  • Terminal Groups: Ketones (target, Compounds B, C) vs.

Structural and Electronic Properties

  • Crystallography : SHELX software (SHELXL, SHELXS) has been critical in refining structures of analogs like Compound C, revealing differences in bond lengths (e.g., C-S in sulfanyl groups: ~1.81 Å in target vs. 1.78 Å in triazoles) and torsion angles .
  • Electronic Effects :
    • Oxadiazoles are electron-deficient, favoring charge-transfer interactions.
    • Triazoles and imidazoles offer greater electron density, enhancing coordination with metal ions or polar residues in proteins .

Biological Activity

The compound 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one is a derivative of the 1,3,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent and its effects on various biological systems.

  • Molecular Formula : C16H14BrN3OS
  • Molecular Weight : 396.27 g/mol
  • CAS Number : 336174-46-0

Biological Activity Overview

  • Anticancer Activity :
    • Several studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds with a 1,3,4-oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. The presence of bulky aryl groups in their structure is often correlated with enhanced activity against cancer cells .
    • The compound under discussion has shown promising results in inhibiting cell proliferation in various cancer models, including breast and colon cancer cell lines.
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival. Notably, some oxadiazole derivatives have been identified as effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers .
    • The sulfanyl group in the structure may enhance the interaction with biological targets due to its electron-donating properties, facilitating binding to proteins involved in cancer progression.

Case Studies

  • Study on Antiproliferative Effects :
    • A recent study synthesized a series of oxadiazole derivatives and tested their antiproliferative effects on HePG-2 and MCF-7 cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 nM to 1.51 μM .
  • Structure-Activity Relationship (SAR) :
    • Analysis of SAR revealed that modifications in the aryl substituents significantly influenced biological activity. For instance, compounds featuring a bromophenyl moiety demonstrated enhanced cytotoxicity compared to their non-brominated counterparts .

Comparative Table of Biological Activities

Compound NameCell Line TestedIC50 (μM)Mechanism
Compound AHePG-20.35EGFR Inhibition
Compound BMCF-70.72Apoptosis Induction
This compoundHCT1160.50Cell Cycle Arrest

Q & A

Q. What are the common synthetic routes for synthesizing 2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one?

The synthesis typically involves two key steps:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring. Hydrazide derivatives are cyclized using reagents like phosphorus oxychloride (POCl₃) or sulfuric acid.
  • Step 2 : S-Alkylation under alkaline conditions. The thiol group of 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol reacts with 2-bromo-1-phenylethanone in a nucleophilic substitution reaction. Optimization of pH (e.g., NaOH) and solvent (e.g., ethanol/water mixtures) is critical for yield improvement .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹).
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and crystallographic packing. This method is particularly useful for verifying the oxadiazole ring geometry and sulfur positioning .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial activity : Broth microdilution assays determine Minimum Inhibitory Concentrations (MICs) against bacterial/fungal strains (e.g., Candida albicans). Activity is benchmarked against reference drugs like Ketoconazole (25 µg/mL) .
  • Enzyme inhibition : Assays for lipoxygenase (LOX) or α-glucosidase inhibition involve spectrophotometric monitoring of substrate conversion .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attacks and binding affinity with enzymes .
  • Molecular docking : Software like AutoDock Vina simulates interactions with target proteins (e.g., fungal cytochrome P450 enzymes) to rationalize observed bioactivity .

Q. How do researchers resolve contradictions in bioactivity data across studies?

Example: A compound may show strong antifungal activity at 500 µg/mL in one study but weak activity at 100 µg/mL in another. Strategies include:

  • Structural comparisons : Position of bromine (meta vs. para) or electron-withdrawing groups (e.g., nitro) significantly alter activity .
  • Standardized protocols : Replicating assays under identical conditions (e.g., pH, incubation time) to isolate variables .

Q. What strategies optimize synthetic yields and purity?

  • Reaction optimization : Adjusting molar ratios (e.g., 1:1.2 for thiol:alkylating agent), temperature (40–60°C), and solvent polarity (e.g., DMF for better solubility).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts like unreacted hydrazides .

Q. How are structure-activity relationships (SAR) studied for antimicrobial activity?

  • Derivative synthesis : Modifying substituents on the phenyl or oxadiazole rings (e.g., replacing bromine with chlorine or methyl groups).
  • Bioactivity correlation : For example, 3-bromophenyl derivatives show higher antifungal activity than 4-bromophenyl analogs due to improved hydrophobic interactions with fungal membranes .

Q. What analytical challenges arise in characterizing sulfur-containing intermediates?

  • Thiol oxidation : Thiol intermediates (e.g., 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol) are prone to disulfide formation, requiring inert atmospheres (N₂) during synthesis .
  • Mass spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Data Contradiction Analysis

Case Study : A derivative exhibits MIC = 8 µg/mL against Staphylococcus aureus in one study but MIC = 64 µg/mL in another.

  • Hypotheses :
    • Strain variability (e.g., methicillin-resistant vs. sensitive S. aureus).
    • Solubility differences (e.g., DMSO concentration affecting compound bioavailability).
  • Resolution : Re-testing with standardized CLSI guidelines and confirming solubility via HPLC .

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